molecular formula C16H15N B11883656 1-(4-Methylphenyl)-3,4-dihydroisoquinoline CAS No. 61305-03-1

1-(4-Methylphenyl)-3,4-dihydroisoquinoline

Cat. No.: B11883656
CAS No.: 61305-03-1
M. Wt: 221.30 g/mol
InChI Key: XQROEYGMOBUPJP-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines It features a dihydroisoquinoline core substituted with a p-tolyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.

Industrial Production Methods: Industrial production of 1-(p-Tolyl)-3,4-dihydroisoquinoline may involve large-scale Pictet-Spengler reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(p-Tolyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(p-Tolyl)-isoquinoline: Lacks the dihydro component, making it less flexible in certain reactions.

    1-(p-Tolyl)-tetrahydroisoquinoline: Fully saturated version, differing in reactivity and stability.

    1-(p-Tolyl)-quinoline: Different core structure, leading to distinct chemical properties.

Uniqueness: 1-(p-Tolyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of the dihydroisoquinoline core. This structure imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROEYGMOBUPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473222
Record name Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61305-03-1
Record name Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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